1-(3-Methoxy-2-nitrophenyl)piperazine

Descripción

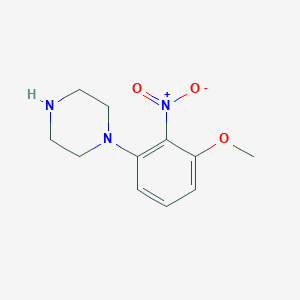

1-(3-Methoxy-2-nitrophenyl)piperazine is a phenylpiperazine derivative characterized by a methoxy (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 2-position of the aromatic ring attached to the piperazine core. This substitution pattern distinguishes it from other arylpiperazines, as the electron-withdrawing nitro group and electron-donating methoxy group create unique electronic and steric properties.

Synthesis of such compounds typically involves nucleophilic substitution reactions, where halogenated aromatic precursors react with piperazine or its derivatives under controlled conditions . For example, 1-(2-methoxyphenyl)piperazine intermediates are often synthesized via reactions with 1,3-dichloropropane or benzoyl chlorides .

Propiedades

Fórmula molecular |

C11H15N3O3 |

|---|---|

Peso molecular |

237.25 g/mol |

Nombre IUPAC |

1-(3-methoxy-2-nitrophenyl)piperazine |

InChI |

InChI=1S/C11H15N3O3/c1-17-10-4-2-3-9(11(10)14(15)16)13-7-5-12-6-8-13/h2-4,12H,5-8H2,1H3 |

Clave InChI |

FUVFYXYBEURJAQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1[N+](=O)[O-])N2CCNCC2 |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of halogenated or activated aromatic compounds by piperazine or its derivatives. The key challenge is to selectively introduce the piperazine moiety onto the aromatic ring bearing methoxy and nitro substituents, often requiring protection of piperazine nitrogen atoms and subsequent deprotection steps.

Method 1: Boc-Protected Piperazine Route with Acid Deprotection

One well-documented approach starts from tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate, which undergoes deprotection to yield the target compound:

- Step 1: Dissolve tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate (2.25 g, 6.67 mmol) in methylene chloride (50 mL).

- Step 2: Add trifluoroacetic acid (10 mL) to the solution at 20 °C, causing immediate darkening; stir overnight.

- Step 3: Concentrate the solution and partition between methylene chloride and 2.0 N sodium hydroxide.

- Step 4: Separate the organic layer, wash the aqueous layer with sodium chloride, and back-extract with methylene chloride.

- Step 5: Dry the combined organic layers over sodium sulfate and concentrate to yield 1-(3-methoxy-4-nitrophenyl)piperazine.

This method yields the compound with high purity and 100% yield reported under optimized conditions.

Method 2: SNAr Reaction Using Piperazine and Halonitroanisole Derivatives

Another classical method involves nucleophilic aromatic substitution of halogenated nitroanisole derivatives with piperazine:

- Reagents: 3-methoxy-2-nitrohalobenzene (typically chloro or bromo derivatives), piperazine, potassium carbonate as base.

- Solvent: Dimethylformamide (DMF) or ethanol.

- Conditions: Heating under reflux (80–110 °C) for 12–24 hours.

- Workup: After reaction completion, the mixture is cooled, diluted with water, and extracted with organic solvents (e.g., dichloromethane). The organic phase is dried and concentrated.

- Purification: Crystallization from solvents such as 1,4-dioxane or 4-methyl-2-pentanone.

This method is widely used due to its simplicity and moderate to good yields (typically 37–85%) depending on the exact substrates and conditions.

Method 3: Reductive Amination and Subsequent Alkylation

Some synthetic routes involve reduction of nitro groups to amines followed by alkylation with piperazine derivatives:

- Reduction: Stannous chloride (SnCl2) in ethanol reduces nitro groups to amines.

- Protection: Amines are protected using di-tert-butyl dicarbonate (BOC) to form di-tBOC derivatives.

- Alkylation: The protected amines undergo alkylation with 1-(2-nitrophenyl)piperazine in the presence of potassium carbonate and potassium iodide in DMF.

- Deprotection: Acidic hydrolysis (e.g., 4 M HCl in ethanol) removes BOC groups to yield the target compound.

This multi-step approach allows for selective functionalization and high purity of the final product, with yields reported up to 98% in some derivatives.

Method 4: Pd-Catalyzed Buchwald–Hartwig Coupling (Advanced Method)

Recent advances in synthetic methodologies include palladium-catalyzed Buchwald–Hartwig amination to form N-arylpiperazines:

- Starting Materials: Piperazine derivatives and aryl halides bearing methoxy and nitro substituents.

- Catalyst: Pd-based catalysts with appropriate ligands.

- Base: Strong bases like cyclohexyl magnesium chloride to enhance nucleophilicity.

- Solvent: Toluene or DMF.

- Conditions: Heating to reflux or elevated temperatures.

This method provides improved yields and selectivity compared to traditional SNAr reactions and is suitable for complex molecule synthesis, although it requires more specialized reagents and catalysts.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Boc-Protected Piperazine Route | Boc-protected piperazine, TFA, NaOH | 20 °C, overnight | ~100 | High purity, straightforward deprotection | Requires protection step |

| SNAr with Halonitroanisole | Halonitroanisole, piperazine, K2CO3 | 80–110 °C, 12–24 h | 37–85 | Simple, uses readily available reagents | Moderate yield, longer reaction |

| Reductive Amination + Alkylation | SnCl2, BOC2O, K2CO3, KI, DMF | Multi-step, reflux conditions | Up to 98 | High selectivity and purity | Multi-step, longer synthesis |

| Pd-Catalyzed Buchwald–Hartwig | Pd catalyst, aryl halide, base | Reflux in toluene/DMF | >85 | High yield, efficient coupling | Requires expensive catalysts |

Notes on Purification and Characterization

- Purification generally involves extraction, drying over anhydrous sodium sulfate or potassium carbonate, filtration, and recrystallization from solvents such as 1,4-dioxane or 4-methyl-2-pentanone.

- Characterization is typically done by ^1H NMR, MS, IR spectroscopy, and melting point determination to confirm structure and purity.

- The final product is often isolated as a free base or as a hydrochloride salt depending on downstream applications.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Methoxy-2-nitrophenyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides or amines, suitable solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1-(3-Methoxy-2-aminophenyl)piperazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Aplicaciones Científicas De Investigación

1-(3-Methoxy-2-nitrophenyl)piperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxy-2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of arylpiperazines are heavily influenced by substituent type and position. Key analogues include:

Key Observations :

- Positional Effects : The 2-nitro group in the target compound may sterically hinder receptor binding compared to para-substituted analogues like 1-(4-nitrophenyl)piperazine .

Receptor Affinity and Selectivity

- Serotonergic Activity : mCPP and TFMPP exhibit high affinity for 5-HT₁B/5-HT₂C receptors, influencing appetite suppression and anxiety . In contrast, 1-(2-methoxyphenyl)piperazine shows dopamine D2 receptor selectivity, making it relevant in antipsychotic research .

- Antimicrobial Activity : Piperazines with nitro groups (e.g., 1-(4-nitrophenyl)piperazine) demonstrate moderate antibacterial effects, likely due to interactions with bacterial topoisomerases .

Cytotoxicity and Anticancer Potential

Physicochemical Properties

- Spectroscopic Trends : 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine show distinct FT-IR and NMR profiles due to substituent electronegativity. The nitro group in the target compound is expected to downfield-shift aromatic protons in ¹H NMR .

- Thermodynamic Stability: Piperazines with electron-withdrawing groups (e.g., -NO₂) exhibit higher melting points and lower solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.